7-Chlorotryptophan
Overview
Description
Synthesis Analysis
The enzymatic synthesis of 7-chlorotryptophan is primarily facilitated by tryptophan 7-halogenase, which catalyzes the chlorination of free tryptophan. This process represents a vital step in the biosynthesis of the antibiotic pyrrolnitrin and other chlorinated natural products. The mechanism of enzymatic chlorination has been elucidated through studies employing combined quantum mechanical/molecular mechanical (QM/MM) methods, providing insights into the atomistic details of the reaction mechanism (Karabencheva‐Christova et al., 2017).
Molecular Structure Analysis
Structural characterization of tryptophan 7-halogenase (PrnA) has shed light on the regioselective chlorination process. The enzyme structure reveals a tunnel that directs the reactive chlorinating species from the flavin adenine dinucleotide (FAD) module to the tryptophan substrate, ensuring specificity in the chlorination at the 7th position of the tryptophan molecule (Dong et al., 2005).
Chemical Reactions and Properties
7-Chlorotryptophan participates in various chemical reactions characteristic of halogenated amino acids. The presence of the chlorine atom significantly influences its reactivity, making it a key intermediate in the synthesis of complex natural products and pharmaceuticals. The enzymatic mechanism involves the generation of a powerful oxidant, HOCl, within the active site of halogenases, which facilitates the chlorination reaction (Yeh et al., 2005).
Scientific Research Applications
Flavin-Dependent Halogenases and Biosynthesis of Antitumor Agents :
- The flavin-dependent halogenase RebH catalyzes the formation of 7-chlorotryptophan in the biosynthesis of the antitumor agent rebeccamycin (Yeh et al., 2007).
- Insights into the chlorination mechanism of tryptophan by tryptophan 7-halogenase, crucial in antibiotic pyrrolnitrin biosynthesis, are provided by computational studies (Karabencheva‐Christova et al., 2017).
- RebF and RebH, two-component reductase/halogenase, demonstrate robust chlorinating activity to generate 7-chlorotryptophan during rebeccamycin biosynthesis (Yeh, Garneau, & Walsh, 2005).
Enzymatic Engineering for Alkaloid Precursor Chlorination :
- The flavin-dependent halogenase RebH was engineered to install chlorine onto tryptamine, a direct precursor to many alkaloid natural products, demonstrating the enzyme's potential in metabolic engineering applications (Glenn, Nims, & O’Connor, 2011).
Chromatography and Analytical Chemistry :
- High-performance liquid chromatography (HPLC) was used for enantiomeric separation of monosubstituted tryptophan derivatives, including 7-chlorotryptophan, highlighting its significance in analytical chemistry (Fukushima et al., 2015).
Protein Structure and Stability Studies :
- The biosynthetic incorporation of tryptophan analogs like 7-azatryptophan into proteins can be used as spectroscopic probes, as demonstrated in studies involving staphylococcal nuclease (Wong & Eftink, 1997).
Fermentative Production for Pharmaceuticals and Chemicals :
- Metabolic engineering of Corynebacterium glutamicum enabled fermentative production of 7-chloro-l-tryptophan, demonstrating its potential in the production of pharmaceutical and agrochemical intermediates (Veldmann et al., 2019).
Photophysical Probing in Synthetic Peptides :
- 7-Azatryptophan is proposed as a photophysical probe in the study of protein structure and dynamics, offering distinct spectral characteristics from tryptophan, as explored in synthetic peptide studies (Rich et al., 1993).
Insights into Enzymatic Chlorination Mechanisms :
- Structural studies of tryptophan 7-halogenase provide insights into the chemical mechanism of halogenation, highlighting how enzymes control the regioselective introduction of chlorine into organic molecules (Dong et al., 2005).
Safety And Hazards
Future Directions
The efficient FAD/FADH2 regeneration system used for the synthesis of 7-Chlorotryptophan could also be applied to the synthesis of other halides and α-keto acids . The activity and ratio of the enzyme and the concentration of cofactors had a significant effect on the catalytic process for the efficient co-production of 7-chlorotryptophan and indole pyruvate .
properties
IUPAC Name |
2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQFGLHRDFQKNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chlorotryptophan | |
CAS RN |
153-97-9 | |
Record name | 7-Chlorotryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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